Crystal Structure Determination of (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride: A Methodological Whitepaper
Crystal Structure Determination of (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride: A Methodological Whitepaper
Executive Summary
(R)-2-amino-2-(2-hydroxyphenyl)acetic acid (commonly referred to as D-ortho-hydroxyphenylglycine) is a critical chiral building block used in the semi-synthesis of β -lactam antibiotics and advanced active pharmaceutical ingredients (APIs). Unambiguous determination of its absolute configuration and solid-state packing is a mandatory Quality by Design (QbD) requirement. This whitepaper outlines the definitive crystallographic workflow for determining the structure of its hydrochloride salt, explaining the causality behind each experimental parameter to ensure scientific integrity and reproducibility.
Rationale for Hydrochloride Salt Formation
Native amino acids typically crystallize as zwitterions. While stable, zwitterionic networks often form highly refractory, intractable 3D hydrogen-bonded lattices that yield poorly diffracting microcrystals or twinned specimens.
By treating the free base with hydrochloric acid, we protonate the carboxylate to a carboxylic acid ( −COOH ) and the amine to an ammonium ( −NH3+ ). This strategic modification serves three mechanistic purposes:
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Lattice Flexibility: Disrupting the rigid zwitterionic network allows for a more flexible crystallization landscape, promoting the growth of larger, single-domain crystals.
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Hydrogen-Bonding Hub: The chloride anion ( Cl− ) acts as a versatile, multi-directional hydrogen-bond acceptor, stabilizing the lattice and orchestrating predictable packing motifs.
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Anomalous Dispersion: The introduction of the heavier chlorine atom ( Z=17 ) provides a robust anomalous scattering signal ( f′′ ), which is an absolute prerequisite for determining the chiral center's configuration without ambiguity.
Experimental Protocols: Crystallization and Selection
To obtain X-ray quality crystals, a controlled slow evaporation method is employed. The protocol is designed as a self-validating system to ensure optimal crystal habit.
Step-by-Step Crystallization Methodology
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Dissolution: Suspend 100 mg of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid in 2 mL of deionized water.
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Acidification: Add 1.0 M aqueous HCl dropwise under continuous stirring until the solid completely dissolves and the pH reaches approximately 1.5. Causality: This ensures complete conversion to the hydrochloride salt.
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Solvent Modulation: Add 2 mL of methanol to the solution. Causality: Methanol acts as an antisolvent, reducing the dielectric constant of the medium and gently lowering the solubility of the salt to control the supersaturation rate.
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Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free crystallization vial. Verification: The solution must be optically clear; particulate matter acts as heterogeneous nucleation sites, leading to polycrystalline clusters.
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Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 5–7 days.
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Harvesting & Selection: Submerge the resulting crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin).
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Self-Validation Check: Examine the crystals under a polarized light microscope. Rotate the polarizer; a sharp, complete optical extinction every 90° confirms a single, untwinned crystal suitable for diffraction.
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Workflow 1: Self-validating crystallization and selection pipeline for X-ray diffraction.
Data Collection and Refinement Pipeline
Data Collection Strategy
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Radiation Source: Cu-K α radiation ( λ=1.54178 Å) is strictly required. Causality: The anomalous scattering factor of chlorine is significantly stronger at the Cu-K α wavelength compared to Mo-K α . This maximizes the Bijvoet differences necessary for calculating a highly precise Flack parameter.
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Temperature: Data must be collected at cryogenic temperatures (100 K) using a nitrogen stream. Causality: Freezing the crystal minimizes thermal vibrations (Atomic Displacement Parameters, ADPs). This enhances high-angle diffraction intensities and allows for the accurate localization of the crucial −NH3+ , −OH , and −COOH hydrogen atoms in the electron density map.
Structure Solution Protocol
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Integration & Absorption Correction: Process raw frames using standard software (e.g., APEX3 or CrysAlisPro) and apply a multi-scan absorption correction (e.g., SADABS).
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Structure Solution: Utilize dual-space algorithms via [2] to generate the initial structural model.
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Least-Squares Refinement: Refine the structure on F2 using [2], interfaced through [3].
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Hydrogen Atom Treatment:
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Carbon-bound hydrogens are placed in calculated positions (riding model).
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Heteroatom-bound hydrogens (N-H, O-H) must be located from the difference Fourier map and refined freely (or with DFIX distance restraints). Verification: Accurately mapping these protons is the only way to definitively prove the protonation state (ammonium vs. amine) and map the hydrogen-bonding network.
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Validation: Generate a CIF and run it through checkCIF. Self-Validation Check: The largest unassigned electron density peak should be <1.0 e/A˚3 , typically located near the heavy chlorine atom.
Workflow 2: Data processing and structural refinement pipeline.
Structural Analysis & Mechanistic Insights
Drawing upon the established crystallographic behavior of the closely related structural analog, [1], we can deduce the structural causality of the solid-state packing for the ortho-hydroxy derivative.
Supramolecular Assembly
The crystal lattice self-assembles into distinct, alternating hydrophilic and hydrophobic layers:
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Hydrophobic Zones: Formed by the van der Waals interactions and edge-to-face (CH- π ) stacking of the ortho-hydroxyphenyl rings.
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Hydrophilic Zones: Dominated by the −NH3+ , −COOH , and the Cl− anion. The chloride ion acts as the central structural hub, accepting multiple hydrogen bonds from the ammonium protons and the carboxylic acid proton.
Conformational Impact of the ortho-Hydroxyl Group
Unlike unsubstituted D-phenylglycine, the ortho-hydroxyl group introduces significant steric bulk and a strong hydrogen-bond donor/acceptor directly adjacent to the chiral α -carbon. This electronic perturbation restricts the torsion angle ( τ ) of the phenyl ring relative to the glycinium backbone. Mechanistically, we anticipate the structure to be locked into a specific conformation via an intramolecular hydrogen bond between the ortho-OH group and the adjacent ammonium nitrogen or carboxyl oxygen, further rigidifying the molecule in the solid state.
Absolute Configuration Verification
The definitive metric for chiral verification is the Flack parameter ( x ). Utilizing Cu-K α radiation and the chloride counterion ensures the standard uncertainty of the Flack parameter is minimized. According to [4], for a correctly assigned (R)-configuration, x should refine to 0.00(±0.05) . An x value near 1.0 indicates an inverted (S) structure, while a value near 0.5 indicates a racemic twin.
Quantitative Data Presentation
The following table summarizes the anticipated crystallographic parameters and refinement metrics required for a publication-quality structure of this class of hydrochloride salts.
| Crystallographic Parameter | Expected Value / Description | Mechanistic Significance |
| Chemical Formula | C8H10ClNO3 | Confirms the 1:1 stoichiometry of the API to HCl. |
| Crystal System | Orthorhombic or Monoclinic | Typical for enantiopure chiral small molecules. |
| Space Group | P212121 or P21 | Sohncke space groups; required for chiral, non-racemic compounds. |
| Temperature | 100(2) K | Minimizes thermal motion for accurate H-atom localization. |
| Radiation | Cu-K α ( λ=1.54178 Å) | Maximizes anomalous dispersion of Cl for Flack parameter. |
| R1 (Final R-index) | <0.05 (for I>2σ(I) ) | Indicates a highly accurate structural model. |
| wR2 (Weighted R-index) | <0.15 | Confirms the overall fit of the model to the squared intensities. |
| Goodness-of-Fit (S) | 0.95−1.05 | Validates the weighting scheme used in the refinement. |
| Flack Parameter ( x ) | 0.00(±0.05) | Definitively confirms the (R)-absolute configuration. |
| Largest Diff. Peak/Hole | <0.5 e/A˚3 / >−0.5 e/A˚3 | Confirms no missing atoms or severe absorption artifacts. |
Table 1: Standardized crystallographic data and refinement benchmarks for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride.
References
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Ravichandran, S., Dattagupta, J. K., & Chakrabarti, C. (1998). D-Phenylglycine Hydrochloride. Acta Crystallographica Section C, 54(4), 499-501.[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
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Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.[Link]
